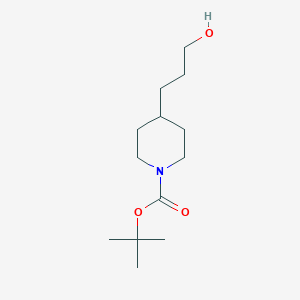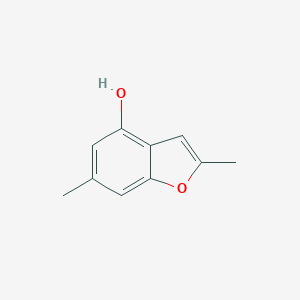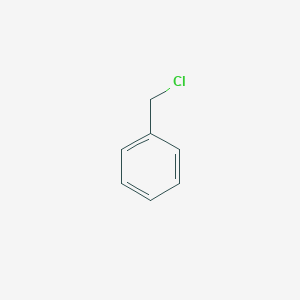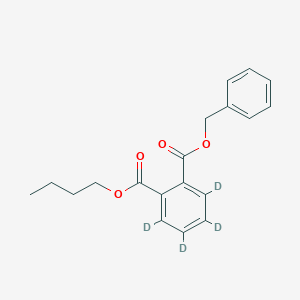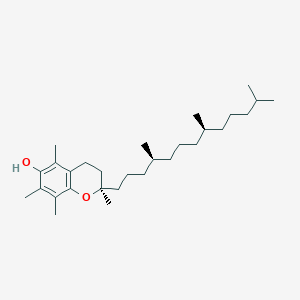
Methyl 4-bromo-3-methylbenzoate
Overview
Description
Methyl 4-bromo-3-methylbenzoate (MBMB) is a synthetic compound that has been studied for its potential applications in a variety of areas, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical agent. MBMB is a white crystalline solid with a melting point of 128-129 °C and a boiling point of 230-231 °C. The compound has a molecular weight of 247.04 g/mol and a molecular formula of C9H9BrO2. MBMB is soluble in water and organic solvents such as ethanol, methanol, and propanol.
Scientific Research Applications
Structure-Property Relationships
- Research on halogenbenzoic acids, including isomeric bromo-methylbenzoic acids, has investigated their thermodynamics of sublimation, fusion, vaporization, and solubility. This study is crucial for understanding the specific interactions in the liquid and crystal phase of these compounds, which is significant for assessing the water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Synthesis and Characterization
- The synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, has been achieved with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
- A study on the synthesis of Methyl 4-(bromomethyl)benzoate, another related compound, optimized the conditions to achieve a high yield of 90.5% (Bi Yun-mei, 2012).
Pharmaceutical and Therapeutic Applications
- A study on the new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates the potential for photodynamic therapy in cancer treatment, highlighting the importance of such derivatives in medical research (Pişkin et al., 2020).
Material Science and Chemical Properties
- Research on the molecular structure, FT-IR, and other properties of related compounds like 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate provides insights into the chemical behavior and potential applications of these molecules in material science (Diwaker et al., 2015).
Environmental and Biochemical Research
- The study of the metabolism of m-cresol by methanogenic cultures, leading to the formation of 4-hydroxy-2-methylbenzoic acid, underscores the role of these compounds in environmental and biochemical processes (Roberts et al., 1990).
Safety and Hazards
Methyl 4-bromo-3-methylbenzoate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .
Future Directions
Mechanism of Action
Target of Action
Methyl 4-bromo-3-methylbenzoate is an aromatic ester
Mode of Action
This compound undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Biochemical Pathways
The suzuki coupling reaction it undergoes can lead to the formation of biaryl compounds . Biaryl compounds are often key structures in various biologically active compounds, including pharmaceuticals and natural products.
Result of Action
The compound can serve as a starting material in the total synthesis of (-)-martinellic acid , a naturally occurring compound with potential biological activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container in a dry, room temperature environment . Exposure to moisture or high temperatures could potentially affect its stability and efficacy.
properties
IUPAC Name |
methyl 4-bromo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTYNPAPQKIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391150 | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148547-19-7 | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 4-bromo-3-methylbenzoate in the synthesis of (-)-martinellic acid?
A1: this compound serves as the starting material in the synthesis of (-)-martinellic acid, a naturally occurring pyrrolo[3,2-c]quinoline alkaloid []. The researchers were able to achieve the total synthesis of (-)-martinellic acid from this commercially available compound in a shorter and more efficient way than previous methods [].
Q2: Are there alternative synthetic routes to (-)-martinellic acid that do not utilize this compound?
A2: While the abstract doesn't delve into other synthetic routes, it does mention that this new method using this compound is advantageous due to its fewer steps and improved overall yield compared to previous syntheses []. This suggests that alternative routes likely exist but may be less efficient or practical.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

